molecular formula C6H10O2 B13815575 7-Oxabicyclo[4.1.0]heptan-1-OL CAS No. 344323-07-5

7-Oxabicyclo[4.1.0]heptan-1-OL

Cat. No.: B13815575
CAS No.: 344323-07-5
M. Wt: 114.14 g/mol
InChI Key: FYTJMUYAPJUVHO-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-1-OL is a bicyclic organic compound with the molecular formula C6H10O2. It is also known as oxirane, cyclohexane, and 1,2-epoxycyclohexane. This compound is characterized by its unique structure, which includes an oxygen atom bridging two carbon atoms in a bicyclic arrangement. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptan-1-OL typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives. The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the oxidation of cyclohexene using dendritic complexes . This method allows for the large-scale production of the compound with high purity and yield. The reaction is typically carried out in the presence of a catalyst, such as a metal complex, and under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.

Major Products

    Oxidation: 7-Oxabicyclo[4.1.0]heptan-2-one.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to form stable complexes with these targets, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptan-1-OL is unique due to its specific bicyclic structure and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

344323-07-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5(6)8-6/h5,7H,1-4H2

InChI Key

FYTJMUYAPJUVHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)O

Origin of Product

United States

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